

# A Comprehensive Technical Guide to the Physical Properties of 2-Isopropylphenyl Isothiocyanate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Isopropylphenyl isothiocyanate

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## Introduction: Contextualizing 2-Isopropylphenyl Isothiocyanate in Modern Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the  $-N=C=S$  functional group. Found abundantly in cruciferous vegetables, they are the products of enzymatic hydrolysis of glucosinolates.[1][2] In recent years, ITCs have garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and drug development, for their wide range of biological activities.[2] Accumulating evidence from in vitro and in vivo studies has highlighted their potential as anticarcinogenic, antioxidant, and anti-inflammatory agents.[1][2]

**2-Isopropylphenyl isothiocyanate** (CAS 36176-31-5), an aromatic isothiocyanate, represents a specific molecule within this promising class.[3][4][5][6][7] A thorough understanding of its fundamental physical and chemical properties is a critical prerequisite for its application in research and development. Whether it is being used as a building block in synthetic chemistry, a reference standard in analytical methods, or a subject of biological screening, precise knowledge of properties like boiling and melting points dictates its handling, purification, and experimental design. This guide provides an in-depth analysis of these key physical

parameters, offering both established data and detailed experimental protocols for their verification.

## Physicochemical Profile and State at Standard Conditions

**2-Isopropylphenyl isothiocyanate** is a clear, colorless to pale yellow liquid at ambient temperature and pressure.[8] Its liquid state under standard conditions is a crucial initial observation, as it informs which physical properties are most relevant for routine laboratory handling. The absence of a commonly cited melting point in the literature is a direct consequence of this fact; its freezing point is evidently below standard room temperature. The compound is also noted to be moisture-sensitive, a critical consideration for its long-term storage and handling to prevent degradation.[5]

A summary of its key physical and chemical identifiers is presented below for easy reference.

Property	Value	Source(s)
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NS	[3][4][8]
Molecular Weight	177.27 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[8]
Density	1.05 g/mL	N/A
Refractive Index	1.6020-1.6080 @ 20°C	[8]
Boiling Point	131-132°C @ 10 mmHg	N/A
Melting Point	Not available (Liquid at STP)	[5]

## Boiling Point Analysis: The Influence of Pressure

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition to a gaseous state.[9] For **2-isopropylphenyl isothiocyanate**, the literature reports a boiling point of 131-132°C at a reduced pressure of 10 mmHg.

This specification is significant for two primary reasons:

- **Thermal Stability:** Many organic compounds, particularly those with complex functional groups, can decompose at elevated temperatures.[9][10] Reporting a boiling point under vacuum suggests that the compound may be susceptible to decomposition at its atmospheric boiling point. Vacuum distillation is a standard technique used to purify such compounds by lowering the temperature required for boiling.[9][10][11]
- **Purification:** Distillation is a cornerstone of purification for liquid compounds.[9] By performing the distillation under reduced pressure, researchers can effectively separate **2-isopropylphenyl isothiocyanate** from less volatile impurities without risking thermal degradation.[12]

While the atmospheric boiling point is not explicitly stated in the available literature, it would be significantly higher than the 131-132°C observed at 10 mmHg.

## Melting Point: An Inferred Property

As previously noted, **2-isopropylphenyl isothiocyanate** is a liquid at standard temperature and pressure. Consequently, a distinct melting point is not a relevant parameter for its typical handling and is not readily found in chemical databases or safety data sheets.[5] The term "melting point" applies to the phase transition from solid to liquid.[13] For this compound, one would refer to its freezing point, which would be the temperature at which it transitions from a liquid to a solid upon cooling. This value is not commonly reported, suggesting it is well below typical laboratory conditions. Should a researcher need to solidify the compound for specific experimental purposes (e.g., cryo-crystallography), a low-temperature bath would be required.

## Experimental Protocols for Physical Property Determination

The following sections provide authoritative, step-by-step methodologies for the experimental determination of the boiling and melting points. These protocols are designed to be self-validating and reflect standard practices in organic chemistry laboratories.

## Protocol 1: Boiling Point Determination via the Thiele Tube Method (Micro Scale)

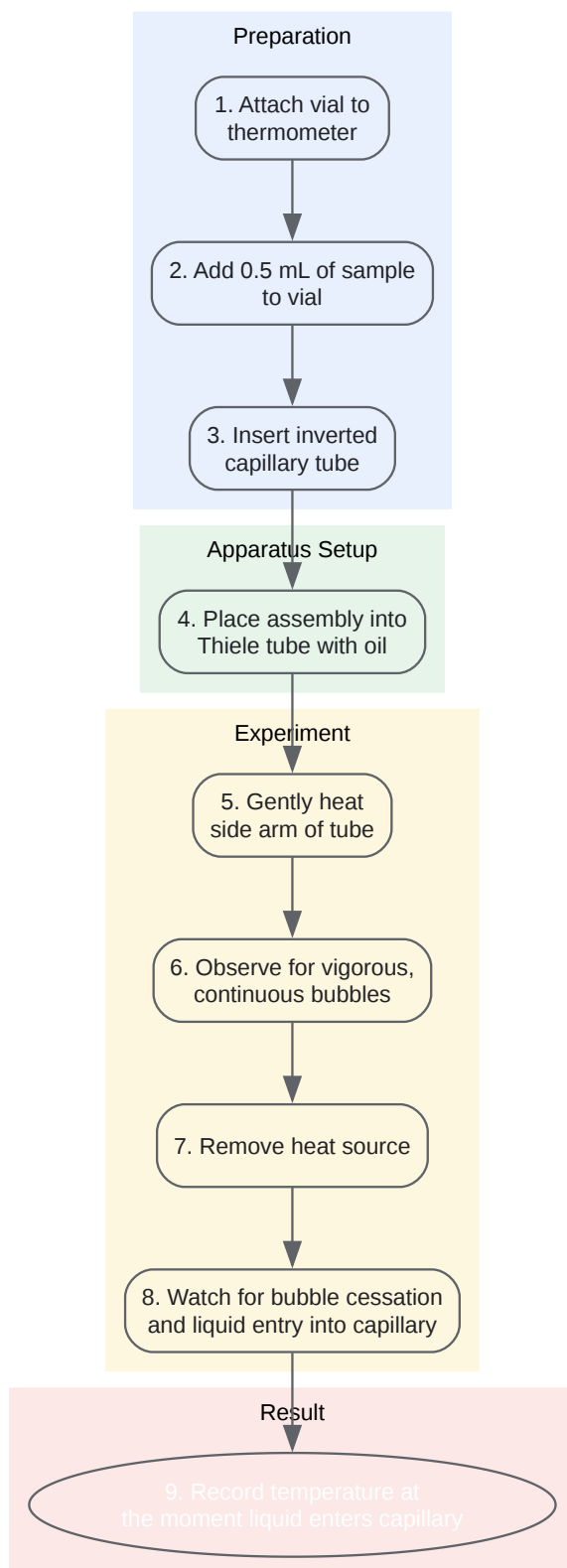
This method is ideal for determining the boiling point of a small quantity of liquid at atmospheric pressure. It relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the surrounding atmospheric pressure.<sup>[14]</sup>

Causality: The Thiele tube's unique shape is designed to facilitate the creation of convection currents in the heating oil, ensuring a uniform and slow rate of temperature increase around the sample.<sup>[15]</sup> An inverted capillary tube traps the vapor of the heated sample, allowing for a precise visual cue to identify the boiling point.

Methodology:

- Sample Preparation:
  - Attach a small glass vial (e.g., a 75 mm Durham tube) to a thermometer using a small rubber band or a slice of rubber tubing. The bottom of the vial should be aligned with the thermometer bulb.
  - Add approximately 0.5 mL of **2-isopropylphenyl isothiocyanate** to the vial.
  - Obtain a capillary tube sealed at one end. Place the open end of the capillary tube down into the liquid sample within the vial.<sup>[14]</sup>
- Apparatus Setup:
  - Insert the thermometer and attached sample assembly into a Thiele tube containing a high-boiling point mineral or silicone oil.
  - Ensure the oil level is above the side-arm junction to allow for proper convection.<sup>[16]</sup>
  - The sample vial should be positioned roughly in the center of the main body of the Thiele tube.
- Heating and Observation:

- Gently heat the side arm of the Thiele tube with a Bunsen burner or a microburner, using a back-and-forth motion to ensure even heating.[\[14\]](#)
- As the temperature rises, air initially trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- Continue heating until a vigorous and continuous stream of bubbles emerges from the tip of the inverted capillary tube. This indicates that the liquid's vapor has displaced all the air and is now escaping.[\[16\]](#)
- Boiling Point Identification:
  - Remove the heat source and allow the apparatus to cool slowly.
  - The rate of bubbling will decrease as the temperature drops.
  - The precise boiling point is the temperature at which the stream of bubbles ceases and the liquid is just beginning to be drawn back into the capillary tube.[\[13\]](#)[\[14\]](#)[\[17\]](#) At this exact moment, the external atmospheric pressure has just overcome the vapor pressure of the cooling liquid.
  - Record this temperature as the observed boiling point.



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Workflow for Micro Boiling Point Determination.

## Protocol 2: Boiling Point Determination under Reduced Pressure (Vacuum Distillation)

This protocol is essential for compounds like **2-isopropylphenyl isothiocyanate**, which are purified at reduced pressure. It determines the boiling point at a specific, sub-atmospheric pressure.

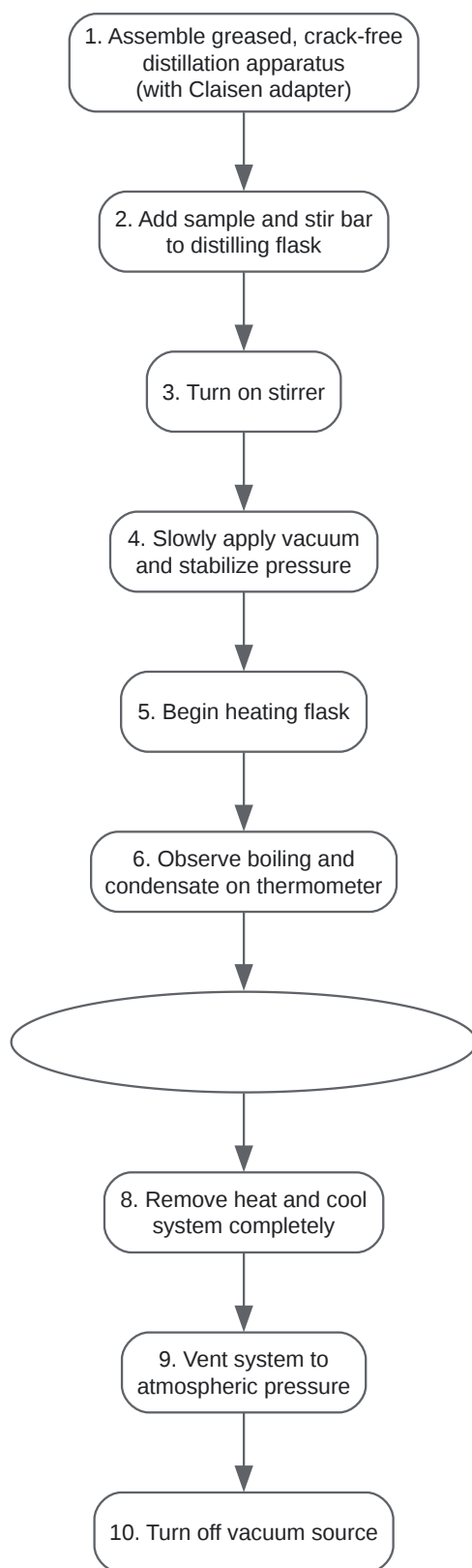
Causality: Reducing the pressure above a liquid lowers the temperature required to achieve its boiling point.<sup>[10]</sup> This is because the liquid's vapor pressure needs to overcome a much lower external pressure. A vacuum pump or water aspirator is used to reduce the system pressure, and a manometer is used to measure it accurately. A Claisen adapter is crucial to prevent the violent boiling (bumping) often seen under vacuum from contaminating the distillate.<sup>[11][18]</sup>

Methodology:

- Apparatus Assembly:
  - Safety First: Inspect all glassware for cracks or defects that could cause an implosion under vacuum.<sup>[11][12]</sup>
  - Place a stir bar into a round-bottom flask (the "distilling flask"). Boiling stones are ineffective under vacuum.<sup>[11]</sup>
  - Grease all glass joints lightly but thoroughly to ensure an airtight seal.
  - Assemble a distillation apparatus consisting of the distilling flask, a Claisen adapter, a three-way distilling head with a thermometer, a condenser, and a receiving flask.<sup>[18]</sup>
  - Attach thick-walled vacuum tubing from the vacuum adapter to a vacuum trap, and then to the vacuum source (e.g., a water aspirator or vacuum pump).<sup>[11]</sup>
- Procedure:
  - Add the **2-isopropylphenyl isothiocyanate** sample and a stir bar to the distilling flask.
  - Turn on the stirrer to create a vortex in the liquid. This is critical to prevent bumping.<sup>[18]</sup>

- Turn on the vacuum source to slowly evacuate the system. A hissing sound indicates a leak that must be addressed.
- Allow the pressure to stabilize. If using a manometer, note the stable pressure (e.g., 10 mmHg).
- Once the pressure is stable, begin gently heating the distilling flask using a heating mantle.
- Raise the temperature until the liquid boils and a ring of refluxing condensate rises to the thermometer bulb.
- The vapor will then pass into the condenser, liquefy, and collect in the receiving flask.
- Boiling Point Measurement:
  - The boiling point is the stable temperature reading on the thermometer while the compound is actively distilling (i.e., drops are forming on the thermometer bulb and collecting in the receiver).
  - Record both the temperature and the pressure (e.g., 131°C @ 10 mmHg).[\[11\]](#) Pure compounds may still show a small temperature range (e.g., 2-3°C) under vacuum due to minor pressure fluctuations.[\[18\]](#)
- Shutdown:
  - Always remove the heat source first and allow the system to cool to room temperature.
  - Slowly and carefully vent the system to return it to atmospheric pressure before turning off the vacuum source.[\[11\]](#)





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Workflow for Vacuum Distillation.

## Conclusion

A meticulous understanding of the physical properties of **2-isopropylphenyl isothiocyanate** is fundamental to its successful application in scientific research. Its existence as a liquid at standard temperature, characterized by a boiling point of 131-132°C at 10 mmHg, dictates its purification via vacuum distillation and its handling as a moisture-sensitive substance. The experimental protocols detailed herein provide researchers with reliable, field-proven methods to verify these critical parameters, ensuring data integrity and experimental reproducibility. As research into the therapeutic potential of isothiocyanates continues to expand, this foundational knowledge enables more sophisticated and successful investigations into the role of compounds like **2-isopropylphenyl isothiocyanate** in drug discovery and development.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 2-Isopropylphenyl Isothiocyanate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583110#physical-properties-like-boiling-and-melting-point-of-2-isopropylphenyl-isothiocyanate]

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